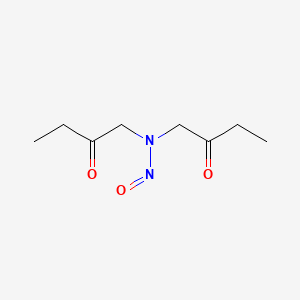

N-Nitrosobis(2-oxobutyl)amine

描述

Historical Context of N-Nitrosamine Research and its Significance

The scientific journey into N-nitrosamines, a class of compounds characterized by the N–N=O functional group, began with their discovery in the 19th century. wikipedia.orglgcstandards.com However, their profound biological significance was not realized until 1956, when British scientists John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) induced liver tumors in rats. wikipedia.orgnih.gov This pivotal discovery marked the beginning of extensive research into the carcinogenicity of these compounds, with subsequent studies revealing that approximately 90% of the 300 nitrosamines tested were carcinogenic in a wide variety of animal species. wikipedia.orgtaylorandfrancis.com

Concerns escalated in the 1960s and 1970s as researchers began detecting N-nitrosamines in various consumer products. lgcstandards.cominnovareacademics.inearthwormexpress.com They were identified in cured meats, where nitrites used as preservatives could react with naturally present amines, a process intensified by high-temperature cooking. earthwormexpress.comnih.govqascf.com The presence of nitrosamines was also confirmed in fish, cheese, beer, tobacco products, and even cosmetics. qascf.comskpharmteco.commdpi.com The discovery of N-nitrosodiethanolamine (NDELA) in cosmetics and metalworking fluids highlighted the risk of exposure through dermal contact. taylorandfrancis.comnih.gov

The issue gained further prominence in 2018 when N-nitrosamine impurities were detected in pharmaceutical drugs, leading to widespread recalls of medications like valsartan (B143634) and ranitidine. lgcstandards.cominnovareacademics.ineuropa.eusigmaaldrich.com This event triggered intense scrutiny from global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), prompting new guidelines for the control of these impurities in medicinal products. lgcstandards.comeuropa.eu The ubiquitous nature of N-nitrosamines, formed from the reaction of secondary or tertiary amines with nitrosating agents, and their status as potent, metabolically activated carcinogens, solidifies their importance in the fields of food science, environmental health, and pharmaceutical safety. nih.govmdpi.comacs.org

Classification of N-Nitrosobis(2-oxobutyl)amine within N-Nitrosamine Subclasses

N-nitrosamines are a broad class of compounds with the general chemical structure R₂N−N=O, where the R groups attached to the amine nitrogen can be diverse chemical substituents. wikipedia.org This structural variability allows for their classification into different subclasses. A primary distinction is made between volatile and non-volatile nitrosamines, which significantly influences the analytical methods used for their detection. qascf.commdpi.com

This compound belongs to the subclass of dialkyl-nitrosamines. Its structure consists of a nitrosamino group (N-N=O) bonded to two butyl chains, each featuring a ketone functional group at the second carbon position (2-oxobutyl). uni.luchemicalregister.com The presence of these carbonyl groups within the alkyl chains is a key structural feature. N-nitrosamines are generally formed from the reaction of nitrites with secondary or tertiary amines under specific conditions, such as high temperatures or acidic environments like the stomach. nih.gov

The table below provides a simplified classification of some N-nitrosamines to contextualize the position of this compound.

| Subclass | General Structure | Example(s) |

| Simple Dialkyl-nitrosamines | (Alkyl)₂-N-N=O | N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA) |

| Cyclic Nitrosamines | Cyclic Amine-N=O | N-nitrosopyrrolidine (NPYR), N-nitrosopiperidine (NPIP) |

| Functionalized Nitrosamines | Contains additional functional groups (e.g., -OH, =O) | N-nitrosodiethanolamine (NDELA), N-Nitrosobis(2-oxopropyl)amine (BOP), this compound |

This table presents a simplified overview of N-nitrosamine classification for illustrative purposes.

Overview of this compound as a Subject of Experimental Investigation

This compound, also referred to in some literature by the abbreviation BOB, is primarily utilized as a research chemical in experimental studies. chemicalbook.comescholarship.org Its investigation is often contextualized by comparing its biological activities with those of other potent nitrosamine (B1359907) carcinogens, particularly N-nitrosobis(2-oxopropyl)amine (BOP).

Experimental research has shown that this compound is an effective inducer of pancreatic ductal tumors in animal models. However, its utility in some experimental models is noted to be limited due to its concurrent induction of islet cell cytotoxicity. The compound is a subject in mutagenicity studies, which are fundamental for understanding the mechanisms of action of carcinogens. nih.gov For instance, the Ames test, a bacterial reverse mutation assay, is a common method used to evaluate the mutagenic potential of N-nitrosamines. nih.govacs.orgresearchgate.net

The metabolism of related nitrosamines is a key area of investigation, as metabolic activation by enzymes, such as cytochrome P450, is required to convert them into reactive electrophiles that can bind to DNA and initiate the carcinogenic process. mdpi.comacs.orgnih.gov Studies on compounds structurally similar to this compound, like BOP and N-nitroso-(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), have demonstrated that they are metabolized into intermediates that form DNA adducts, leading to mutations. researchgate.net this compound is included in these comparative metabolic and mutagenicity studies to help elucidate how specific chemical structures influence organ-specific carcinogenicity. nih.govnih.gov

The following table summarizes key chemical information for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | N,N-bis(2-oxobutyl)nitrous amide |

| CAS Number | 80456-69-9 |

| Synonyms | BOB, Bis(2-oxobutyl)nitrosamine |

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

属性

CAS 编号 |

77698-19-2 |

|---|---|

分子式 |

C8H14N2O3 |

分子量 |

186.21 g/mol |

IUPAC 名称 |

N,N-bis(2-oxobutyl)nitrous amide |

InChI |

InChI=1S/C8H14N2O3/c1-3-7(11)5-10(9-13)6-8(12)4-2/h3-6H2,1-2H3 |

InChI 键 |

QSZKSGSXMHZCEF-UHFFFAOYSA-N |

SMILES |

CCC(=O)CN(CC(=O)CC)N=O |

规范 SMILES |

CCC(=O)CN(CC(=O)CC)N=O |

其他CAS编号 |

77698-19-2 |

同义词 |

N-BOB N-nitrosobis(2-oxobutyl)amine |

产品来源 |

United States |

Synthetic Pathways and Derivatization Strategies of N Nitrosobis 2 Oxobutyl Amine

Research on Precursor Synthesis and Functional Group Transformations relevant to N-Nitrosobis(2-oxobutyl)amine

The synthesis of this compound (NBOBA) fundamentally relies on the preparation of its secondary amine precursor, bis(2-oxobutyl)amine. This precursor is typically synthesized through the oxidation of bis(2-hydroxybutyl)amine. This transformation involves the conversion of the hydroxyl (-OH) groups to ketone (-CO-) functionalities. Strong oxidizing agents are generally employed for this purpose.

Functional group transformations are crucial in the synthesis and derivatization of NBOBA and related compounds. These reactions can include oxidation, reduction, and substitution. For instance, the nitroso group can be reduced to an amine group using reducing agents. Conversely, other parts of the molecule can be oxidized. These transformations are instrumental in creating analogs for mechanistic studies, allowing researchers to investigate the roles of different functional groups in the compound's activity.

Conventional Methodologies for N-Nitrosation in this compound Formation

The traditional and most common method for the formation of N-nitrosamines, including NBOBA, is the N-nitrosation of the corresponding secondary amine precursor. rsc.orgschenautomacao.com.br This reaction is typically carried out using nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). rsc.orgschenautomacao.com.br

The mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the secondary amine then attacks the nitrosonium ion, leading to the formation of the N-nitroso derivative after deprotonation. nih.gov The reaction is usually conducted at low temperatures (0–5°C) to minimize side reactions. The efficiency of this process is influenced by the basicity of the amine and the pH of the reaction medium. sci-hub.se

Other conventional nitrosating agents include nitrosyl halides and nitrosonium salts. cardiff.ac.uk A combination of sodium nitrite and acetic anhydride (B1165640) in dichloromethane (B109758) has also been utilized as an effective nitrosating system for secondary amines at room temperature. researchgate.net

Comparative Nitrosation Conditions for Secondary Amines

| Amine Precursor | Nitrosating Agent | Solvent | Yield (%) |

| Bis(2-oxopropyl)amine | NaNO₂/HCl | H₂O | 78 |

| Bis(2-chloropropyl)amine | NaNO₂/H₂SO₄ | DCM | 82 |

| Bis(2-hydroxypropyl)amine* | NaNO₂/HCl | EtOH | 41 |

*With hydroxyl protection via acetylation.

Unconventional and Environmentally Benign Synthetic Approaches for N-Nitrosamines

In recent years, there has been a growing emphasis on developing greener and safer methods for the synthesis of N-nitrosamines, moving away from the use of strong mineral acids. rsc.org These unconventional approaches aim to be more environmentally friendly and often offer milder reaction conditions and easier product isolation. researchgate.net

One notable method involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. rsc.orgschenautomacao.com.br This approach can be performed under solvent-free, metal-free, and acid-free conditions, providing excellent yields for a broad range of secondary amines. rsc.orgschenautomacao.com.br The by-product, tert-butanol, is benign and easily removed. schenautomacao.com.br TBN has been shown to be efficient for nitrosating various secondary amines, including those with sensitive functional groups. rsc.org

Electrochemical methods represent another innovative and environmentally benign strategy. researchgate.netsci-hub.se These methods can utilize readily available and inexpensive sodium or potassium nitrite as the nitrosating agent without the need for strong acids. sci-hub.se The reaction proceeds through the anodic oxidation of the nitrite ion to generate the nitrosating species. cardiff.ac.uksci-hub.se Flow chemistry approaches are also being explored to enhance safety and efficiency in N-nitrosamine synthesis. schenautomacao.com.br

Other novel nitrosating systems include:

A complex of nitrosonium ions with 18-crown-6, which acts as a stable and soluble source of NO⁺ under mild conditions. organic-chemistry.org

A combination of p-toluenesulfonic acid (p-TSA) and sodium nitrite for the N-nitrosation of secondary amines under mild, heterogeneous conditions. researchgate.net

The use of nitromethane (B149229) in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and an iodide catalyst. organic-chemistry.org

Design and Synthesis of this compound Analogs and Derivatives for Mechanistic Studies

The design and synthesis of analogs and derivatives of NBOBA are crucial for elucidating its mechanisms of action and understanding structure-activity relationships. These studies often involve isotopic labeling or modification of the functional groups.

Isotopically labeled compounds, particularly with deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N, are invaluable tools in metabolic and mechanistic studies. nih.govartmolecule.fr For example, deuterium-labeled N-nitrosamines have been used to investigate kinetic isotope effects in metabolic activation pathways. nih.gov The synthesis of these labeled compounds often involves using a labeled precursor in one of the synthetic steps. researchgate.net For instance, N-alkylation of a protected amine with a stable isotope-labeled alkyl halide can introduce the label, which is then carried through to the final nitrosamine (B1359907) product. researchgate.net

Analogs with modified functional groups help to probe the importance of specific structural features. For example, comparing the biological activity of NBOBA with its hydroxy- or chloro-substituted analogs can provide insights into the role of the keto group. The synthesis of N-nitroso(2-oxobutyl)(2-oxopropyl)amine, an analog with different alkyl chains, allows for the study of how asymmetry affects its properties.

Metabolic Activation and Biotransformation of N Nitrosobis 2 Oxobutyl Amine

In Vitro Studies on N-Nitrosobis(2-oxobutyl)amine Metabolism in Cellular and Subcellular Systems

In vitro systems, utilizing isolated cells and subcellular fractions, have been instrumental in dissecting the initial steps of NBOB metabolism. These controlled environments allow for the detailed investigation of enzymatic activities and the identification of metabolic products.

Role of Cytochrome P450 Enzymes (e.g., CYP2E1, CYP2B1) in this compound Bioactivation

The bioactivation of many nitrosamines, a class of compounds to which NBOB belongs, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These enzymes are central to Phase I metabolism, which introduces or exposes functional groups on xenobiotic compounds, often making them more water-soluble. mdpi.com

Research has implicated specific CYP isozymes in the metabolic activation of structurally similar nitrosamines. For instance, CYP2E1 and CYP2B1 are known to be involved in the bioactivation of N-nitrosodi-n-propylamine (NDPA). mdpi.com Studies on N-nitrosobis(2-oxopropyl)amine (BOP), a closely related compound, have shown that it is activated by pancreatic S-9 fractions to mutagenic intermediates through cytochrome P450 enzymes. Furthermore, a CYP2E1-like isoform in the rat nasal mucosa has been identified as playing a role in the metabolism of BOP. nih.gov This suggests that similar CYP enzymes are likely involved in the bioactivation of NBOB. The process of metabolic activation is a critical step, as the resulting electrophilic intermediates are capable of reacting with cellular macromolecules like DNA. nih.gov

| Enzyme Family | Specific Isozyme | Role in Nitrosamine (B1359907) Metabolism |

| Cytochrome P450 | CYP2E1 | Bioactivation of NDPA and BOP. mdpi.comnih.gov |

| Cytochrome P450 | CYP2B1 | Bioactivation of NDPA. mdpi.com |

Identification of Primary and Secondary Metabolic Intermediates of this compound and Related Nitrosamines

The metabolism of NBOB and related nitrosamines proceeds through the formation of various intermediates. The initial step, α-hydroxylation, is catalyzed by cytochrome P450 enzymes and is a key activation pathway. researchgate.net This reaction occurs on the carbon atom adjacent to the nitroso group.

For the related compound N-nitrosobis(2-oxopropyl)amine (BOP), metabolism in rat hepatocytes yields N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP) as major products. nih.gov The formation of these hydroxylated metabolites is a critical step in the biotransformation cascade. These primary metabolites can undergo further oxidation or other enzymatic modifications to form secondary intermediates. For other nitrosamines like N-nitrosodimethylamine (NDMA), α-hydroxylation leads to an unstable intermediate that decomposes to form reactive species such as formaldehyde (B43269) and a methyldiazonium ion, which is a potent alkylating agent. nih.govmdpi.com It is plausible that NBOB metabolism follows a similar pattern, generating reactive intermediates capable of cellular damage.

In Vivo Metabolic Profiling of this compound in Experimental Models

In vivo studies in experimental animals provide a more comprehensive understanding of NBOB metabolism, reflecting the interplay between different organs and metabolic systems.

Organ-Specific Metabolic Pathways of this compound

The metabolism of nitrosamines often exhibits organ specificity, which can be a determining factor in their target organ for toxicity. oup.com For instance, N-nitrosopiperidine (NPIP) is known to cause esophageal and liver tumors in rats, while the structurally similar N-nitrosopyrrolidine (NPYR) primarily induces liver tumors, a difference attributed to their metabolic activation in these respective organs. researchgate.net

In the case of the related compound BOP, studies have shown metabolic activity in the liver and nasal mucosa of rats. nih.govnih.gov The liver is a primary site for the metabolism of many xenobiotics due to its high concentration of CYP enzymes. nih.gov However, extrahepatic tissues can also possess significant metabolic capabilities. For example, a sex-specific cytochrome P450 enzyme in the rat nasal mucosa has been shown to be involved in BOP bioactivation. nih.gov This highlights that the metabolic fate and potential toxicity of NBOB could vary significantly between different organs.

Kinetic Studies of this compound Biotransformation

Kinetic studies provide valuable information on the rate and efficiency of metabolic processes. Research on the metabolism of BOP by isolated rat hepatocytes revealed at least two kinetic components. A high-affinity component with a Km of 0.13 mM and a lower-affinity component with a Km of 1.3 mM were identified for the conversion of BOP to CO2. nih.gov This suggests the involvement of multiple enzymes or transport systems with different affinities for the substrate. Such detailed kinetic data for NBOB itself is less available but would be essential for a complete understanding of its biotransformation.

Enzymatic Mechanisms Governing this compound Detoxification and Activation

The balance between metabolic activation and detoxification is a critical determinant of the ultimate biological effect of a xenobiotic. While cytochrome P450 enzymes are primarily responsible for the activation of nitrosamines, other enzymatic pathways can lead to their detoxification. nih.gov

One such detoxification pathway is enzymatic denitrosation, which has been observed for nitrosamines like NDMA in liver microsomes. nih.gov This process removes the nitroso group, typically leading to less reactive metabolites. For NDMA, denitrosation results in the formation of methylamine (B109427) and formaldehyde. nih.gov

Molecular and Cellular Mechanisms of Action of N Nitrosobis 2 Oxobutyl Amine

DNA Adduct Formation by N-Nitrosobis(2-oxobutyl)amine and its Metabolites

The primary mechanism by which N-nitrosamines exert their carcinogenic effects is through the formation of covalent bonds with DNA, creating DNA adducts. dntb.gov.ua This process is not direct; it requires metabolic activation, typically initiated by cytochrome P450 (CYP) enzymes. mdpi.commdpi.com This enzymatic action, often an α-hydroxylation, transforms the parent nitrosamine (B1359907) into an unstable α-hydroxy-N-nitrosoalkylamine. journal-of-agroalimentary.ro This intermediate then spontaneously decomposes to yield highly reactive electrophiles, such as diazonium ions or carbocations, which are capable of alkylating DNA bases. nih.govmdpi.com The formation of these DNA adducts, if not properly repaired, can lead to miscoding during DNA replication, resulting in permanent mutations that can initiate the process of cancer. dntb.gov.uaresearchgate.net

The specific types of DNA adducts formed are critical to the mutagenic and carcinogenic potential of a given nitrosamine. Research on N-Nitrosobis(2-oxopropyl)amine (BOP), a closely related and extensively studied pancreatic carcinogen, has identified several key DNA adducts in target tissues of hamsters. researchgate.netnih.gov The major adducts produced are methylated guanines, with other alkylated forms also detected. nih.govnih.gov

The formation of O⁶-methylguanine is considered particularly significant in the carcinogenic process due to its miscoding properties. dntb.gov.uanih.gov Studies with BOP have confirmed its formation in target pancreatic cells. The metabolic pathways of this compound are expected to generate similar reactive intermediates capable of forming alkylated DNA adducts, which are believed to be the major premutagenic lesions. nih.gov

Table 1: DNA Alkylation Adducts in Hamsters Treated with N-Nitrosobis(2-oxopropyl)amine (BOP)

This interactive table summarizes key DNA adducts identified in hamster models following exposure to BOP, a structural analog of this compound.

| Adduct Type | Level (pmol/mg DNA) | Significance |

| N7-Methylguanine | 1200 | A major adduct, indicating significant DNA methylation. |

| O⁶-Methylguanine | 85 | A critical premutagenic lesion due to its miscoding potential. |

| N7-(2-Hydroxypropyl)Guanine | 300 | Indicates hydroxypropylation of DNA, another damage pathway. |

Influence of this compound on DNA Repair Mechanisms in Experimental Systems

The persistence of DNA adducts is determined by the cell's capacity for DNA repair. journalmeddbu.com In experimental systems using the related compound N-Nitrosobis(2-oxopropyl)amine (BOP), a clear difference in DNA damage and repair has been observed between different pancreatic cell types. nih.gov Studies in Syrian hamsters showed that DNA single-strand breaks (SSB) were significantly more persistent in pancreatic duct cells than in acinar cells following BOP administration. nih.gov This persistence was attributed to a slower rate of repair in the ductal tissue, which is the primary target for BOP-induced carcinogenesis. nih.gov This suggests that the target cells for carcinogenesis may have either an enhanced metabolic activation capacity or a reduced DNA repair capability. The inefficient removal of critical adducts like O⁶-methylguanine in ductal cells is believed to be a key factor in the pancreatic specificity of these carcinogens.

Interaction of this compound with Cellular Macromolecules Beyond DNA

While DNA is the primary target for N-nitrosamine-induced carcinogenesis, the reactive electrophilic metabolites can also interact with other cellular macromolecules, including proteins and RNA. nih.gov The alkylation of proteins can occur via the same reactive intermediates that damage DNA. mdpi.com This interaction can lead to the formation of protein adducts, potentially altering protein structure and function, which could contribute to cellular damage and transformation. For instance, alkylation of enzymes involved in critical cellular processes, including DNA repair itself, could further exacerbate the genotoxic effects of the compound.

Modulation of Signal Transduction Pathways by this compound in Experimental Systems

The formation of DNA adducts by this compound and its analogs can lead to mutations in key genes that regulate cellular signal transduction pathways, driving uncontrolled cell proliferation. In pancreatic tumors induced in hamsters by the related compound N-Nitrosobis(2-oxopropyl)amine (BOP), specific genetic alterations are consistently observed. A high frequency of mutations in the c-Ki-ras proto-oncogene, particularly at codon 12, is a hallmark of these experimental tumors. Additionally, the inactivation of tumor suppressor genes, such as p16INK4A/CDKN2A, has been identified. These genetic changes mirror those found in human pancreatic cancer and are critical for disrupting normal cell cycle control and promoting malignant transformation.

Cellular Responses and Histopathological Alterations Induced by this compound in Experimental Models

Exposure to this compound and its analogs induces a spectrum of cellular and tissue-level changes in experimental animals, particularly in the pancreas. nih.gov In Syrian hamsters, this compound is known to induce pancreatic ductal tumors. Studies with the potent analog N-Nitrosobis(2-oxopropyl)amine (BOP) show a clear progression of histopathological lesions, beginning with ductal cell hyperplasia, advancing to dysplasia, and ultimately culminating in the development of invasive pancreatic ductal adenocarcinomas. These models are considered highly relevant as they recapitulate many features of human pancreatic cancer development. um.es

This compound demonstrates specific effects on the cellular populations of the pancreas. A key finding is that single doses can induce pancreatic ductal tumors, but they also cause significant islet cell cytotoxicity. This cytotoxic effect on the insulin-producing cells of the islets of Langerhans distinguishes it from some other pancreatic carcinogens.

In hamster models using the related compound N-Nitrosobis(2-oxopropyl)amine (BOP), profound alterations are seen in both ductular and islet structures. oatext.com Following carcinogen treatment, cystic ducts can form and occupy a large portion of the islets. oatext.com These islets often become atrophic and appear attached to the walls of the newly formed cystic ducts, and an increase in peri-insular ductular structures is also observed. oatext.com Furthermore, in certain mouse models, BOP treatment has been shown to significantly increase the number of islets. nih.gov The interplay between damage to the exocrine (ductal) and endocrine (islet) compartments of the pancreas appears to be a critical aspect of the carcinogenic process induced by these compounds. um.es

Hepatic and Other Organ-Specific Cellular Responses

The cellular responses to this compound and its closely related analogues, such as N-nitrosobis(2-oxopropyl)amine (BOP), are complex and vary significantly between different organs and animal species. Research has primarily focused on the liver, pancreas, and lungs, which are key sites of metabolism and carcinogenic action for this class of compounds.

Hepatic Cellular Responses

The liver is a primary site for the metabolism of many nitrosamines. Cellular responses within the liver involve active uptake, metabolic conversion into other reactive compounds, and subsequent toxic effects.

Uptake and Metabolism: Studies on hepatocytes have revealed that the uptake of related nitrosamines is an active, energy-dependent process. nih.gov A comparison between hepatocytes from Fischer 344 rats and Syrian hamsters showed that the initial uptake rates of BOP were up to four times faster in hamster cells. nih.gov This uptake proceeds against a concentration gradient and shows biphasic kinetics, suggesting both high-affinity and low-affinity carrier-mediated transport systems. nih.gov The process is significantly inhibited by metabolic inhibitors that interfere with ATP generation, such as KCN and oligomycin, confirming the involvement of an ATP-dependent active transport mechanism. nih.gov This more rapid uptake in hamster liver cells may contribute to the compound's higher potency as a hepatotoxin and carcinogen in this species. nih.gov

Once inside the hepatocytes, these nitrosamines are efficiently metabolized. In freshly isolated hepatocytes from F-344 rats, BOP is metabolized to N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP). nih.gov Interestingly, liver microsomes from uninduced rats showed no detectable metabolism of BOP, indicating that the metabolic processes are dependent on intact cellular systems rather than just the microsomal fraction. nih.gov Furthermore, liver S9 fractions have been shown to activate BOP and HPOP into mutagenic forms. nih.gov

Table 1: Species Differences in Hepatocyte Uptake of N-Nitrosobis(2-oxopropyl)amine (BOP)

| Species | Uptake Rate Comparison | Cell/Medium Distribution Ratio (after 20 min) | Kinetic Characteristics | Reference |

|---|---|---|---|---|

| Syrian Hamster | Up to 4-fold more rapid than rat hepatocytes | 9.0 | Saturable, biphasic (high and low affinity) | nih.gov |

| Fischer 344 Rat | Baseline | 2.4 | Saturable, biphasic (high and low affinity) | nih.gov |

Hepatotoxicity: Exposure to these carcinogenic nitrosamines can be hepatotoxic. nih.gov Studies in hamsters treated with BOP or HPOP showed evidence of liver damage, which may indirectly contribute to effects observed in other organs, such as the pancreas. nih.gov

Pancreatic Cellular Responses

The pancreas is a primary target organ for the carcinogenic effects of this compound and its analogues. Cellular responses include altered endocrine function and metabolic activation within specific pancreatic cell types.

Effects on Islet Cell Function: Exposure to BOP and HPOP in Syrian hamsters resulted in modified beta-cell function. nih.gov Initially, these compounds led to reduced insulin (B600854) secretion in freshly isolated pancreatic islets, along with decreased plasma insulin levels. nih.gov This inhibition of insulin secretion was transient. nih.gov When islets from treated hamsters were cultured, they exhibited elevated insulin secretion for many months, indicating a long-term alteration of cellular function. nih.gov Direct exposure of cultured islets to the nitrosamines also caused a temporary reduction in insulin secretion, which returned to normal after the compounds were removed. nih.gov These findings suggest that the nitrosamines can directly and indirectly (via liver damage) alter pancreatic beta-cell function. nih.gov

Metabolic Activation in Pancreatic Tissue: The pancreas can metabolically activate these nitrosamines into mutagens. A study using the V79 cell assay measured the mutagenicity of BOP when activated by homogenates of pancreatic acinar cells and ductal tissue from Syrian hamsters and MRC-Wistar rats. nih.gov The results showed significant differences in activation capacity, with hamster pancreatic tissue being much more effective than rat tissue. nih.gov Crucially, hamster ductal tissue was the most effective in generating mutagens, followed by hamster acinar tissue. nih.gov This highlights the importance of specific cell types within the target organ in the bioactivation process.

Table 2: Mutagenic Activation of N-Nitrosobis(2-oxopropyl)amine (BOP) by Pancreatic Tissues

| Activating Tissue Source | Relative Effectiveness in Generating Mutagens | Reference |

|---|---|---|

| Syrian Hamster Duct Tissue | Most Effective | nih.gov |

| Syrian Hamster Acinar Cells | High | nih.gov |

| MRC-Wistar Rat Duct Tissue | Low | nih.gov |

| MRC-Wistar Rat Acinar Cells | Least Effective | nih.gov |

Pulmonary Cellular Responses

The lungs are another organ susceptible to the effects of these nitrosamines, with cellular responses involving metabolic activation and the proliferation of specific cell populations.

Metabolic Activation: Similar to the liver, lung tissue contains enzymes capable of activating these compounds. Both BOP and its metabolite HPOP showed positive mutagenic activity in the Ames test when incubated with lung S9 fractions from rats. nih.gov HPOP demonstrated the strongest mutagenic activity in the presence of both lung and liver S9, indicating that it is a potent, reactive metabolite in both organs. nih.gov

Effects on Neuroepithelial Cells: The metabolite N-nitrosobis(2-hydroxypropyl)amine (BHP) has been shown to have a specific effect on pulmonary neuroepithelial cells (NECs) in Syrian golden hamsters. nih.gov In normal hamster lungs, NECs are found in groups called neuroepithelial bodies (NEBs), which are numerous in neonates but less conspicuous in adults. nih.gov Chronic exposure to BHP induced the formation of nodules composed of proliferating NECs that projected into the bronchial lumens. nih.gov These nodules appeared to originate from the inconspicuous cell nests that are remnants of the neonatal NEBs, indicating a targeted proliferative effect on this specific lung cell type. nih.gov

Table 3: Mutagenicity of BOP and HPOP with Rat Lung S9 Fraction

| Compound | Mutagenic Activity with Lung S9 (in S. typhimurium TA100) | Reference |

|---|---|---|

| N-nitrosobis(2-oxopropyl)amine (BOP) | Positive | nih.gov |

| N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) | Positive (Strongest Activity) | nih.gov |

Advanced Analytical Methodologies for N Nitrosobis 2 Oxobutyl Amine Research

Chromatographic and Spectrometric Techniques for Detection and Quantification of N-Nitrosobis(2-oxobutyl)amine in Research Matrices

The detection and quantification of N-nitrosamines, including this compound, rely heavily on the separation power of chromatography coupled with the sensitivity and selectivity of mass spectrometry.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

UHPLC-MS has emerged as a powerful and rapid alternative to traditional gas chromatography methods for the analysis of a wide range of N-nitrosamines. lcms.czresearchgate.net This technique is particularly advantageous for both thermally stable and unstable compounds. researchgate.net A selective and robust methodology for analyzing multiple N-nitrosamines has been developed using UHPLC coupled to a high-resolution mass spectrometer, which can be adapted for this compound. researchgate.netrsc.org

Research studies have successfully developed and validated UHPLC methods coupled with heated electrospray ionization (HESI) in positive ionization mode for the analysis of nitrosamines in various water matrices. researchgate.netresearchgate.net Key parameters are optimized to maximize the analytical signal response, including the choice of column, mobile phase composition, injection volume, and mass spectrometer settings like sheath gas, auxiliary gas, and spray voltage. researchgate.netrsc.org For instance, a common approach involves using a C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid. lcms.czthermofisher.com

The following table summarizes typical UHPLC-MS parameters used for the analysis of N-nitrosamines, which would be applicable for this compound research.

| Parameter | Example Condition | Source |

| Chromatography System | Thermo Scientific™ Dionex™ UltiMate™ 3000 RSLC | lcms.czthermofisher.com |

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) | lcms.czthermofisher.com |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.czthermofisher.com |

| Mobile Phase B | Methanol + 0.1% Formic Acid | lcms.czthermofisher.com |

| Flow Rate | 500 µL/min | lcms.czthermofisher.com |

| Injection Volume | 100 µL | lcms.czthermofisher.com |

| Mass Spectrometer | Q Exactive™ hybrid quadrupole-Orbitrap | lcms.czthermofisher.com |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive | researchgate.netrsc.org |

This methodology provides excellent sensitivity, with detection limits reported in the nanogram per liter (ng/L) range. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a well-established and widely used technique for the analysis of volatile N-nitrosamines. kirj.eeresearchgate.net Methods have been developed for the determination of various nitrosamines in matrices ranging from water to food products. kirj.eenih.gov Sample preparation often involves an extraction step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to concentrate the analytes and remove matrix interferences. nih.govmdpi.com

The analysis is typically performed using a capillary column, such as a DB-5, in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net For certain nitrosamines, particularly those with hydroxyl groups like the related compound N-Nitrosobis(2-hydroxypropyl)amine, derivatization is employed to create a more volatile and thermally stable compound suitable for GC analysis. nih.gov For example, tert-butyldimethylsilyl (t-BDMS) ether derivatives can be analyzed by GC-high-resolution mass spectrometry. nih.gov While many nitrosamines are analyzed by electron ionization (EI), positive-ion chemical ionization (PICI) has also been used to optimize detection. kirj.eenih.gov

The table below outlines common parameters for GC-MS analysis of N-nitrosamines.

| Parameter | Example Condition | Source |

| Extraction | Solid-Phase Extraction (SPE) | nih.gov |

| Chromatography System | HP 6890 Plus GC | kirj.ee |

| Column | DB-5 (30 m × 0.25 mm × 0.25 µm) | researchgate.net |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | kirj.eenih.gov |

| Mass Spectrometer | HP 5973 MSD | kirj.ee |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.net |

GC combined with tandem mass spectrometry (GC-MS/MS) provides even greater selectivity and achieves low detection levels, making it a powerful tool for trace analysis. researchgate.netnih.gov

Method Development and Validation for this compound and its Metabolites in Biological Samples

The development and validation of analytical procedures are essential to ensure that the methods are reliable, accurate, and fit for their intended purpose. spirochem.comeuropa.eu This process is guided by international standards, such as the ICH Q2(R2) guideline, which outlines the necessary validation characteristics. europa.eu

Method development for this compound and its metabolites in biological samples, such as plasma or tissue, involves several critical steps. spirochem.commdpi.com These include optimizing sample preparation to maximize analyte recovery and minimize matrix effects, selecting an appropriate chromatographic system for separation, and fine-tuning mass spectrometric conditions for optimal sensitivity and specificity. mdpi.comnih.gov For instance, a study on the simultaneous determination of nicotine (B1678760) and specific nitrosamines in porcine buccal epithelium tissue evaluated various sample preparation and extraction methods to ensure the method was fit for purpose. nih.gov The metabolism of a related compound, N-nitrosobis(2-oxopropyl)amine (BOP), has been studied in rat hepatocytes, identifying metabolites such as N-nitroso(2-hydroxypropyl)(2-oxopropyl)-amine (HPOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP), which highlights the importance of developing methods capable of quantifying both the parent compound and its metabolic products. nih.gov

Validation of the analytical method involves assessing several key performance characteristics. mdpi.comich.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. mdpi.com Linearity is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often greater than 0.99. mdpi.comresearchgate.net

Accuracy: The closeness of the test results to the true value. ich.org It is often assessed by spike-recovery experiments, with acceptance criteria typically in the range of 80-120%. nih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

The following table presents a summary of validation results from a representative UHPLC-MS/MS method for nitrosamine (B1359907) analysis.

| Validation Parameter | Result | Source |

| Linearity (R²) | > 0.9959 | nih.gov |

| Accuracy | 81.1% - 117% | nih.gov |

| Precision (Repeatability, RSD) | 1.5% - 13.6% | nih.gov |

| LOD (for NNN) | 0.006 ng/mL | nih.gov |

Isotope Dilution Mass Spectrometry for Precise Quantification in Research Studies

Isotope dilution mass spectrometry (IDMS) is a primary ratio method of measurement recognized for its ability to produce highly accurate and precise results. ptb.deeuropa.eu The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike" or internal standard) to the sample at the beginning of the analytical process. ptb.ded-nb.info

The key advantage of IDMS is that the isotopically labeled internal standard behaves almost identically to the native analyte throughout the entire sample preparation and analysis procedure, including extraction, cleanup, and ionization. nih.govptb.de By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, any losses or variations that occur during sample workup can be effectively compensated for. ptb.ded-nb.info This approach corrects for analytical variabilities and matrix effects, which can suppress or enhance the instrument's signal. nih.govd-nb.info

For the analysis of N-nitrosamines, this method involves using direct isotope analogues, such as N-nitrosodimethylamine-d6 (NDMA-d6) or N-nitrosodipropylamine-d14 (NDPA-d14), for accurate quantification. researchgate.netresearchgate.netnih.gov The use of these standards ensures accurate quantification even in complex matrices like drinking water and wastewater. nih.gov For this compound, a corresponding isotopically labeled standard (e.g., deuterated or ¹³C-labeled) would be synthesized and used to establish a highly accurate IDMS method. This would allow for precise quantification in research studies by correcting for both sample preparation inefficiencies and ion suppression effects during MS analysis. d-nb.info The application of IDMS has been shown to yield method detection limits in the sub-ng/L range for various nitrosamines in aqueous samples. nih.gov

Environmental Occurrence, Fate, and Research on N Nitrosobis 2 Oxobutyl Amine

Research on Environmental Presence and Sources of N-Nitrosamines

N-nitrosamines are a class of chemical compounds that have drawn considerable attention due to their carcinogenic properties. They can form in various environments when a nitrosating agent, such as nitrite (B80452), reacts with secondary or tertiary amines. acs.org These precursor amines are widespread, originating from both natural and industrial sources. epa.gov

Research has identified numerous sources of N-nitrosamines in the environment. They can be unintended byproducts in industrial processes, including rubber and tire manufacturing, pesticide production, and at metalworking facilities. researchgate.net Furthermore, N-nitrosamines can form during water and wastewater treatment, particularly during disinfection with chloramines, which can react with amine precursors present in the water. mdpi.comberkeley.edu Agricultural practices are another potential source, with some pesticides containing or degrading into secondary amines that can then form nitrosamines in the soil. pku.edu.cn Low levels of various N-nitrosamines have been detected in drinking water, with N-nitrosodimethylamine (NDMA) being the most prevalent. mdpi.com

Specific research on the environmental presence of N-Nitrosobis(2-oxobutyl)amine is limited. This compound, along with its structural analog N-Nitroso(2-oxobutyl)(2-oxopropyl)amine, has been synthesized for laboratory research, primarily for studies on pancreatic carcinogenesis in animal models. There is currently a lack of published data reporting the detection of this compound in environmental samples such as water, soil, or air. Its primary occurrence appears to be as a research chemical rather than a widespread environmental contaminant.

The table below summarizes the occurrence of several common N-nitrosamines in potable water, as reported in a review of multiple studies.

| N-Nitrosamine | Average Concentration (ng/L) |

| N-Nitrosodimethylamine (NDMA) | 17.7 ± 4.7 |

| N-Nitrosopiperidine (NPIP) | 7.9 ± 4.0 |

| N-Nitrosopyrrolidine (NPYR) | 5.5 ± 2.6 |

| N-Nitrosodiethylamine (NDEA) | 4.2 ± 0.8 |

| N-Nitrosodi-n-butylamine (NDBA) | 1.7 ± 0.6 |

| N-Nitrosomorpholine (NMOR) | 0.9 ± 0.2 |

| N-Nitrosomethylethylamine (NMEA) | 0.6 ± 0.1 |

| N-Nitrosodi-n-propylamine (NDPA) | 0.4 ± 0.03 |

Data sourced from a review on carcinogenic N-nitrosamines. mdpi.com

Transformation and Degradation Pathways of this compound in Environmental Systems

The environmental fate of N-nitrosamines is governed by several transformation and degradation processes. While specific studies on this compound are scarce, research on analogous compounds provides insight into its likely behavior in the environment. The primary degradation pathways for N-nitrosamines are photolysis and biodegradation.

Photolysis: Many N-nitrosamines are susceptible to degradation by ultraviolet (UV) light. acs.orgnih.gov The N-N bond in the nitroso group can be cleaved by UV irradiation, leading to the breakdown of the compound. nih.gov For instance, the photolysis of N-nitrosodi-n-propylamine, a structural analog of this compound, has been observed to be rapid in the atmosphere when exposed to sunlight, with a half-life of 5–7 hours under certain experimental conditions. cdc.gov It is plausible that this compound would also undergo photolytic degradation, particularly in sunlit surface waters and on soil surfaces.

Biodegradation: Microbial degradation is a significant removal process for N-nitrosamines in soil and water. cdc.gov Studies have demonstrated both aerobic and anaerobic biodegradation of N-nitrosodimethylamine (NDMA) in soil. researchgate.net For N-nitrosodi-n-propylamine, biodegradation has been identified as the dominant fate process in subsurface soil, with half-lives ranging from 14 to 40 days under aerobic conditions and 47 to 80 days under anaerobic conditions. cdc.gov This suggests that microorganisms possess the enzymatic machinery to break down these compounds. The presence of oxo- groups in the butyl chains of this compound may influence its biodegradability, but specific studies are needed to confirm this.

The table below outlines the observed degradation half-lives for N-nitrosodi-n-propylamine in different environmental compartments.

| Environmental Compartment | Condition | Half-life | Primary Process | Reference |

| Air | Sunlight | 5-7 hours | Photolysis | cdc.gov |

| Subsurface Soil | Aerobic | 14-40 days | Biodegradation | cdc.gov |

| Subsurface Soil | Anaerobic | 47-80 days | Biodegradation | cdc.gov |

Research on Remediation and Removal Strategies for N-Nitroso Compounds in Environmental Matrices

Given the concerns over the carcinogenicity of N-nitrosamines, various remediation and removal strategies have been investigated for contaminated environmental matrices, particularly water. These technologies can be broadly categorized into destruction, physical removal, and prevention of formation.

Destruction Technologies:

UV Photolysis: This is one of the most established and effective methods for the destruction of N-nitrosamines in water. acs.orgnih.gov The application of UV light breaks down the chemical structure of these compounds. Advanced oxidation processes, which couple UV with an oxidant like hydrogen peroxide, can further enhance the destruction of nitrosamines. ca.gov

Catalytic Reduction: Research has shown that N-nitrosamines can be rapidly reduced using hydrogen gas in the presence of a catalyst, such as porous nickel or palladium-based materials. researchgate.net This process can break the N-N bond and convert the nitrosamine (B1359907) into less harmful substances. researchgate.net

Photocatalysis: A recent study has explored the use of a Z-scheme heterojunction photocatalyst, specifically N-BOB/BiOIO3 (where N-BOB is this compound), for the degradation of various pollutants under LED light. nih.gov This research demonstrated that the photocatalyst was effective in degrading rhodamine B, tetracycline, and ciprofloxacin, indicating the potential for using such materials in the remediation of water contaminated with this compound itself. nih.gov The study highlighted the role of photogenerated holes and hydroxyl radicals in the degradation process. nih.gov

Physical Removal Technologies:

Adsorption: The effectiveness of adsorption onto materials like powdered activated carbon (PAC) or granular activated carbon (GAC) for nitrosamine removal can be variable. epa.gov Generally, it is less effective for smaller, more water-soluble nitrosamines like NDMA but improves for larger, more hydrophobic compounds. acs.org

Reverse Osmosis (RO): Reverse osmosis membranes can be used to physically remove nitrosamines from water. However, the rejection efficiency can be low and variable for small molecules like NDMA, though it is generally better for larger nitrosamines. acs.org

Bioremediation:

In-situ and Ex-situ Biodegradation: As mentioned in the previous section, biodegradation can be an effective attenuation mechanism for N-nitrosamines in soil and groundwater. researchgate.netepa.gov Bioremediation strategies can involve stimulating the activity of native microorganisms (natural attenuation) or introducing specific microorganisms capable of degrading the target contaminants. For example, propane-oxidizing bacteria have been shown to be capable of degrading NDMA. acs.org

The following table summarizes various remediation technologies and their effectiveness for N-nitrosamines.

| Technology | Principle | Target Compounds | Effectiveness | Reference |

| UV Photolysis | Destruction by UV light | General N-nitrosamines | High | acs.orgnih.gov |

| **Advanced Oxidation (UV/H₂O₂) ** | Destruction by hydroxyl radicals | General N-nitrosamines | High | ca.gov |

| Photocatalysis (N-BOB/BiOIO₃) | Destruction by photocatalyst under light | Rhodamine B, Tetracycline, Ciprofloxacin | Effective | nih.gov |

| Activated Carbon Adsorption | Physical adsorption | General N-nitrosamines | Variable, better for larger molecules | acs.orgepa.gov |

| Reverse Osmosis | Physical separation by membrane | General N-nitrosamines | Variable, better for larger molecules | acs.org |

| Bioremediation | Microbial degradation | NDMA, N-nitrosodi-n-propylamine | Effective under specific conditions | acs.orgresearchgate.netcdc.gov |

Future Directions and Emerging Research Avenues for N Nitrosobis 2 Oxobutyl Amine

Integration of Omics Technologies in N-Nitrosobis(2-oxobutyl)amine Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the system-wide biological response to NBOA exposure. humanspecificresearch.org By analyzing global changes in genes, RNA transcripts, proteins, and metabolites, researchers can identify novel biomarkers of exposure and effect, and uncover the complex molecular pathways perturbed by NBOA. nih.gov

Integrative multi-omics analysis, which combines datasets from these different platforms, holds the promise of constructing a comprehensive molecular picture of NBOA-induced pathogenesis. nih.gov For example, correlating transcriptomic data on gene expression changes with proteomic data on protein abundance and metabolomic data on pathway activity can provide a more complete understanding of the mechanisms of action. This approach can help identify key driver genes and pathways involved in the initiation and progression of cellular damage. humanspecificresearch.org

Future research will likely involve using omics profiling in specialized cell models and genetically engineered organisms exposed to NBOA to map the dynamic molecular changes that occur from initial exposure to the development of long-term consequences like cancer. This can reveal critical initiating events and adaptive responses that are not apparent from traditional methodologies.

| Omics Technology | Potential Application in NBOA Research | Anticipated Insights |

|---|---|---|

| Genomics | Identifying genetic susceptibilities and somatic mutations in NBOA-induced tumor models. | Understanding individual differences in risk and the genetic landscape of NBOA-driven cancers. |

| Transcriptomics | Profiling global gene expression changes in cells or tissues upon NBOA exposure. | Revealing dysregulated cellular pathways (e.g., stress response, DNA repair, cell cycle) and identifying early biomarkers of effect. |

| Proteomics | Analyzing large-scale changes in protein expression and post-translational modifications. | Identifying protein biomarkers of exposure and elucidating downstream functional consequences of gene expression changes. |

| Metabolomics | Comprehensive analysis of small-molecule metabolites in biological samples. | Mapping perturbations in metabolic pathways, identifying unique metabolic signatures of NBOA exposure, and understanding its metabolic fate. ncardia.com |

| Multi-Omics Integration | Combining data from two or more omics platforms using systems biology approaches. frontiersin.org | Providing a holistic view of NBOA's mechanism of action and constructing predictive models of toxicity. nih.govnih.gov |

Novel Experimental Models for Studying this compound Mechanisms

The limitations of traditional 2D cell culture and the ethical and cost considerations of animal studies have spurred the development of more sophisticated and physiologically relevant experimental models. fda.govnih.gov These novel systems are crucial for accurately studying the metabolic activation and tissue-specific effects of NBOA.

Advanced in vitro models are moving towards three-dimensional (3D) architectures that better mimic the in vivo environment. nih.gov These include:

3D Cell Cultures (Spheroids and Organoids): These models exhibit more realistic cell-to-cell interactions and metabolic capabilities compared to monolayer cultures. nih.gov Organoids, derived from stem cells, can self-organize into structures that resemble miniature organs, providing a powerful platform for studying organ-specific toxicity of NBOA.

Organ-on-a-Chip (OOAC): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the architecture and function of human organs and tissues. nih.gov A "liver-on-a-chip," for instance, could be used to study the metabolic activation of NBOA in a human-relevant context.

Co-culture Systems: Culturing different cell types together can mimic physiological conditions more accurately. nih.gov For example, co-culturing hepatocytes with immune cells could elucidate the interplay between metabolic activation and inflammatory responses following NBOA exposure.

In the realm of in vivo research, the development of genetically engineered mouse models (GEMMs) offers a targeted approach to understanding specific mechanisms. For instance, mice engineered to be deficient in specific DNA repair pathways can be used to determine the precise role of those pathways in mitigating NBOA-induced DNA damage and carcinogenesis.

| Experimental Model | Description | Advantage for NBOA Research |

|---|---|---|

| 3D Spheroids/Organoids | Self-assembled 3D cell aggregates that mimic tissue micro-architecture. nih.gov | Improved physiological relevance, cell differentiation, and metabolic capability for studying tissue-specific toxicity. nih.gov |

| Organ-on-a-Chip (OOAC) | Microfluidic culture devices that simulate the activities and mechanics of entire organs. nih.gov | Allows for dynamic studies of NBOA metabolism and toxicity in a human-relevant, multi-organ context. |

| Co-culture Models | Two or more different cell types grown together to simulate cellular interactions. nih.govnih.gov | Enables investigation of intercellular signaling, such as the interplay between metabolic cells (e.g., hepatocytes) and target cells. |

| Genetically Engineered Models (e.g., C-GEM) | Animals (typically mice) with specific genes added, removed, or modified to study disease mechanisms. | Allows for precise dissection of the roles of specific genes (e.g., DNA repair enzymes, metabolic enzymes) in NBOA carcinogenesis. |

Advanced Computational Modeling for this compound Interactions

Computational toxicology and modeling are becoming indispensable tools for predicting the potential hazards of chemicals like NBOA, especially when experimental data is limited. nih.gov These in silico methods can provide valuable insights into a compound's metabolic fate, reactivity, and carcinogenic potential, guiding further experimental investigation. frontiersin.orgsydney.edu.au

Future research on NBOA will increasingly rely on a variety of advanced computational approaches:

Quantum Chemical Calculations: These methods can model the electronic structure of NBOA to predict its metabolic activation pathways, such as the likelihood of α-carbon hydroxylation, which is a key step in the formation of DNA-reactive species. frontiersin.org This can help to balance the predicted activation versus deactivation reactions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Models: By analyzing large datasets of related N-nitrosamines, QSAR models can identify the specific structural features of NBOA that are most likely to contribute to its carcinogenic potency. nih.govlhasalimited.org This allows for the categorization of NBOA's risk relative to other nitrosamines. acs.org

Molecular Docking and Dynamics: These simulations can model the interaction of NBOA and its metabolites with biological macromolecules, such as cytochrome P450 enzymes and DNA. This can predict which enzymes are responsible for its metabolism and how its reactive metabolites form DNA adducts at specific sites. oup.com

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion of NBOA in the body, helping to extrapolate findings from in vitro experiments or animal studies to predict human internal exposure levels.

Advanced Dosimetry Models: For in vitro studies, computational fluid dynamics (CFD) and other transport models can provide accurate estimates of the actual concentration of NBOA that reaches the cells at the bottom of a culture well, a critical parameter for accurate risk assessment. nih.gov

| Computational Model Type | Primary Application for NBOA | Key Output/Prediction |

|---|---|---|

| Quantum Chemistry | Predicting metabolic activation and reactivity. frontiersin.org | Energy barriers for α-hydroxylation; stability of reactive intermediates. frontiersin.org |

| QSAR | Predicting carcinogenic potency based on chemical structure. nih.govlhasalimited.org | Categorization of carcinogenic risk; identification of key toxicophores. nih.gov |

| Molecular Docking | Modeling interactions with metabolic enzymes (e.g., CYPs). | Binding affinity and orientation in enzyme active sites. |

| Density Functional Theory (DFT) | Investigating the mechanisms of DNA alkylation by metabolites. oup.com | Regioselectivity of DNA adduct formation (e.g., O6- vs. N7-guanine). oup.com |

| Advanced Dosimetry Models | Calculating cellular exposure in in vitro systems. nih.gov | Accurate delivered dose metrics, accounting for particle transport. nih.gov |

Role of this compound in Broader N-Nitrosamine Research Contexts

Research on NBOA does not exist in isolation; it contributes significantly to the broader understanding of the entire class of N-nitrosamines, which are recognized as a "cohort of concern" by regulatory agencies. frontiersin.org Insights gained from studying NBOA can be applied to assess the risks of other nitrosamines, including newly identified nitrosamine (B1359907) drug substance-related impurities (NDSRIs), for which toxicological data are often sparse. frontiersin.org

Studying NBOA helps to refine and validate the structure-activity relationships (SARs) that form the basis of modern chemical risk assessment. lhasalimited.org By comparing the carcinogenic potency and organ specificity of NBOA with related compounds like N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitrosobis(2-hydroxypropyl)amine (BHP), researchers can better understand how subtle changes in chemical structure—such as the length of the alkyl chain or the presence of a keto group—influence biological activity. nih.gov

Furthermore, NBOA can serve as a critical test compound for the development and validation of the novel experimental and computational models described above. By applying these emerging technologies to a compound with a known, albeit partially characterized, toxicological profile, scientists can build confidence in these new methods. Ultimately, the detailed mechanistic investigation of NBOA enhances the collective knowledge base, allowing for more accurate, mechanistically-based read-across assessments for other N-nitrosamines and strengthening the framework for protecting public health. lhasalimited.org

常见问题

Q. What are the standard protocols for inducing pancreatic ductal adenocarcinoma (PDAC) in Syrian golden hamsters using BOP?

- Methodological Answer : BOP is administered subcutaneously or via intraperitoneal injection at doses ranging from 10–30 mg/kg body weight. Female Syrian golden hamsters are commonly used due to their susceptibility to pancreatic carcinogenesis. A typical protocol involves a single dose of 30 mg/kg BOP, followed by longitudinal monitoring for 6–12 months. Tumor development is assessed via histopathology, with pancreatic lesions classified as ductal hyperplasia, adenomas, or adenocarcinomas. This model replicates human PDAC progression, including K-ras mutations and αvβ3-integrin overexpression .

Q. How is the carcinogenic activity of BOP evaluated in rodent models?

- Methodological Answer : Carcinogenicity is assessed by measuring tumor incidence, latency period, and histopathological features. Endpoints include:

- Tumor multiplicity : Number of lesions per pancreas.

- Molecular markers : Immunohistochemistry for αvβ3-integrin or mutated K-ras.

- DNA adduct analysis : Detection of O6-methylguanine or 7-methylguanine via HPLC or mass spectrometry.

Co-administration with sodium nitrite (e.g., 0.15–0.3% in drinking water) enhances endogenous nitrosation, mimicking environmental exposure .

Q. What are the key histopathological features distinguishing BOP-induced pancreatic lesions?

- Methodological Answer :

- Ductal hyperplasia : Proliferation of ductal epithelium without invasion.

- Adenoma : Well-circumscribed glandular structures with mild atypia.

- Adenocarcinoma : Invasive glands with desmoplastic stroma and nuclear pleomorphism.

Electron microscopy and mucin staining (e.g., Alcian blue) differentiate ductal from acinar cell carcinomas. BOP-induced tumors often overexpress blood group-related antigens (e.g., Le<sup>x</sup>, Le<sup>y</sup>) .

Advanced Research Questions

Q. What molecular mechanisms underlie BOP-induced K-ras mutations in pancreatic carcinogenesis?

- Methodological Answer : BOP metabolites (e.g., diazomethane) methylate DNA, causing G-to-A transitions in codon 12 of K-ras (GGT→GAT). Techniques to validate mutations include:

- PCR amplification of exon 1 followed by Sanger sequencing .

- Subcloning to isolate mutant alleles for confirmation.

- Immunohistochemistry for mutant K-ras protein (e.g., monoclonal antibody DWP-1).

Over 80% of BOP-induced PDACs harbor this mutation, mirroring human tumors .

Q. How do researchers model BOP-induced carcinogenesis in vitro, and what validation steps are required?

- Methodological Answer :

- Cell line establishment : Isolated hamster pancreatic islets or ductal cells are treated with 0.25 mM BOP in vitro for 19 weeks. Transformed cells (e.g., KL5B line) are validated via:

- Anchorage-independent growth in soft agar.

- In vivo tumorigenicity in immunocompetent hamsters.

- Genetic profiling (e.g., K-ras sequencing, p16<sup>INK4A</sup> alterations).

- Functional assays : TGF-α/EGFR overexpression and lectin-binding patterns confirm malignant phenotype .

Q. What contradictory data exist regarding DNA adduct repair in BOP-induced carcinogenesis?

- Methodological Answer : Ductal cells exhibit reduced O6-methylguanine repair compared to acinar cells, explaining their susceptibility to BOP. However, studies conflict on whether:

- Adduct persistence : Some report prolonged O6-methylguanine in ductal DNA, while others note rapid repair via MGMT (O6-methylguanine-DNA methyltransferase).

- Metabolic activation : Isolated hamster hepatocytes show species-specific differences in BOP uptake and activation compared to rat cells.

Discrepancies may arise from tissue-specific repair enzymes or experimental conditions (e.g., dosing schedules) .

Q. How can oxidative stress pathways be evaluated in BOP-treated models?

- Methodological Answer :

- Antioxidant interventions : Co-administration of N-acetylcysteine or vitamin E reduces tumor incidence, measured via lipid peroxidation (MDA assay) and 8-OHdG levels.

- Gene expression : qPCR for Nrf2, HO-1, and SOD2 in pancreatic tissue.

- Histochemistry : Nitrotyrosine staining detects reactive nitrogen species.

Paradoxically, ethanol does not modify BOP carcinogenicity in hamsters, highlighting pathway specificity .

Methodological Considerations

Q. What techniques are recommended for detecting BOP metabolites in biological samples?

- Methodological Answer :

- LC-MS/MS : Quantifies BOP metabolites like HPOP and BHP with high sensitivity.

- Isotope labeling : <sup>14</sup>C-BOP traces metabolic fate in vivo.

- Enzymatic assays : Liver microsomes incubated with BOP measure CYP450-mediated activation.

BOP is metabolized to HPOP (via reduction) and further to BHP, with diazomethane as the ultimate carcinogen .

Q. How do BOP-induced models compare to other N-nitrosamine derivatives in pancreatic cancer research?

- Methodological Answer :

- N-nitrosobis(2-hydroxypropyl)amine (BHP) : Requires endogenous nitrosation with sodium nitrite, producing tumors with longer latency.

- HPOP : Intermediate metabolite of BOP; induces similar K-ras mutations but fewer ductal lesions.

BOP remains the gold standard due to reproducibility and morphological similarity to human PDAC .

Tables

Q. Table 1: Key Genetic Alterations in BOP-Induced Pancreatic Tumors

Q. Table 2: Comparative Carcinogenicity of N-Nitrosamines

| Compound | Tumor Latency (weeks) | Primary Site | Key Mutations |

|---|---|---|---|

| BOP | 20–30 | Pancreas (ductal) | K-ras G12D |

| BHP | 40–50 | Liver, pancreas | K-ras G12D |

| HPOP | 25–35 | Pancreas (acinar) | None characterized |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。